

(6-Fluoropyridin-3-yl)methanamine: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	(6-Fluoropyridin-3-yl)methanamine	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Fluoropyridin-3-yl)methanamine is a fluorinated pyridine derivative that has garnered significant interest in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom at the 6-position of the pyridine ring imparts unique physicochemical properties, influencing its reactivity, metabolic stability, and binding affinity to various biological targets.[1] [2] This technical guide provides an in-depth overview of the core physical and chemical properties, synthesis, and potential applications of (6-fluoropyridin-3-yl)methanamine, serving as a critical resource for researchers in the field.

Physicochemical Properties

The introduction of a fluorine atom significantly modulates the electronic properties of the pyridine ring, which can enhance the compound's utility as a building block in drug development.[1] It is typically a colorless to pale yellow liquid and is soluble in water, ethanol, and other common organic solvents.[2][3][4] The compound is available as a free base, as well as hydrochloride and dihydrochloride salts, with the salt forms generally exhibiting greater water solubility.[1][5]

Core Physical and Chemical Data



Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ FN ₂	[2][6][7]
Molecular Weight	126.13 g/mol	[2][6]
Appearance	Colorless to pale yellow liquid	[2][3]
Boiling Point	201-203 °C @ 760 mmHg 63- 65 °C @ 0.56 Torr	[2][4]
Density	1.165 - 1.18 g/cm ³	[2][3]
pKa (Predicted)	7.73 ± 0.29	[4]
Flash Point	94 °C	[3]
Computed XLogP3	0.1	[6]
Storage Conditions	Store at 2-8 °C under an inert atmosphere, protected from light.	[4][8]

Reactivity and Chemical Behavior

(6-Fluoropyridin-3-yl)methanamine exhibits reactivity characteristic of both an amine and a fluorinated pyridine.

- Oxidation: The primary amine can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.[2]
- Reduction: The pyridine ring can be reduced, typically employing hydrogen gas in the presence of a nickel catalyst.[2]
- Nucleophilic Substitution: The fluorine atom at the 6-position is susceptible to nucleophilic aromatic substitution by various nucleophiles, including amines, thiols, and alkoxides, generally under basic conditions.[2] This reactivity makes it a versatile intermediate for further chemical modification.

The presence of the fluorine atom is known to enhance metabolic stability, a desirable trait in drug candidates, making 6-fluoropyridine moieties a common feature in kinase inhibitors.[1]



Experimental Protocols Synthesis of (6-Fluoropyridin-3-yl)methanamine

A prevalent method for the synthesis of **(6-fluoropyridin-3-yl)methanamine** involves the reduction of 6-fluoro-3-cyanopyridine.[4]

Protocol: Reduction of 6-fluoro-3-cyanopyridine[4]

- Dissolution: Dissolve 6-fluoro-3-cyanopyridine (1 equivalent) in a 2 mol/L solution of ammonia in methanol.
- Catalyst Addition: Add Raney nickel (a catalytic amount, e.g., ~1.6 g per gram of starting material) to the solution at room temperature.
- Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere for 12 hours.
- Filtration: Upon reaction completion, filter the mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol.
- Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
- Purification: Purify the resulting residue by silica gel column chromatography, eluting with a
 gradient of dichloromethane and methanol (e.g., 100:4) to yield the final product as a yellow
 oily solid.



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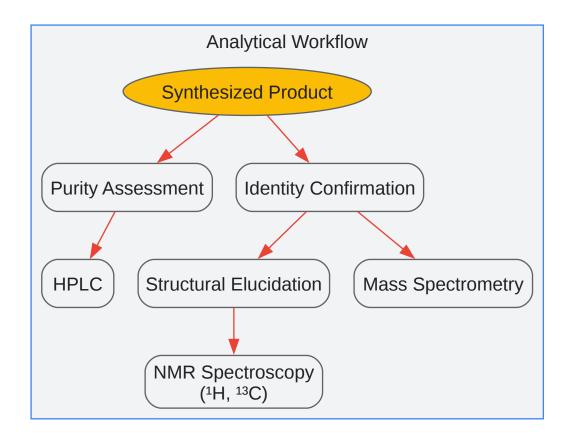
Caption: General workflow for the synthesis and purification of **(6-fluoropyridin-3-yl)methanamine**.



Characterization Techniques

Standard analytical techniques are used to confirm the identity and purity of **(6-fluoropyridin-3-yl)methanamine**. While specific instrument parameters may vary, the general workflows are consistent.

- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A typical setup would involve a C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid or formic acid. Detection is commonly performed using a UV detector.
- Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common method for this type of molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The spectra would be recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.



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Caption: Logical flow for the analytical characterization of the final product.

Applications in Drug Discovery and Development

(6-Fluoropyridin-3-yl)methanamine is a valuable building block in the synthesis of more complex, biologically active molecules.[1] Its structural features suggest potential applications in several therapeutic areas.

- Neurological Disorders: The pyridine and amine moieties are common in compounds targeting the central nervous system. This scaffold is explored for the development of pharmaceuticals for neurological conditions.[2]
- Oncology: The 6-fluoropyridine structure is often incorporated into kinase inhibitors due to enhanced metabolic stability and binding interactions.[1] Some studies have indicated potential cytotoxic activity in cancer cell lines.[1]
- Infectious Diseases: This amine has been used as an intermediate in the synthesis of novel compounds with anti-mycobacterial activity.[9]
- Protein Degraders: The compound is classified as a building block for protein degraders, a rapidly emerging therapeutic modality.

The biological activity is largely attributed to the interaction of the molecule with specific enzymes and receptors. The fluorine atom can enhance lipophilicity and binding affinity, thereby modulating biochemical pathways.[1][2]

Safety and Handling

(6-Fluoropyridin-3-yl)methanamine is classified as harmful and requires careful handling in a laboratory setting.

- Hazards Identification:
 - H302: Harmful if swallowed[6][10]
 - H312: Harmful in contact with skin[6]
 - H315: Causes skin irritation[6]



H318: Causes serious eye damage[6]

H332: Harmful if inhaled[6]

H335: May cause respiratory irritation[6]

H401: Toxic to aquatic life[10]

- Handling Precautions:
 - Work in a well-ventilated area or fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
 - Avoid inhalation of vapors and contact with skin and eyes.
 - Wash hands thoroughly after handling.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[10]

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